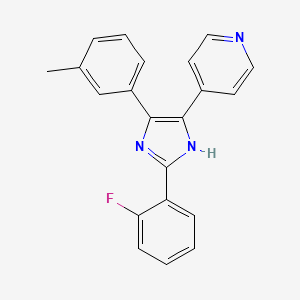
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, an imidazole ring, and substituted phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Substitution Reactions:
Coupling with Pyridine: The final step involves coupling the imidazole derivative with a pyridine ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(2-Fluorophenyl)-1H-imidazol-5-yl)pyridine: Lacks the m-tolyl group.
4-(2-(2-Chlorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine: Contains a chlorine atom instead of a fluorine atom.
4-(2-(2-Fluorophenyl)-4-(p-tolyl)-1H-imidazol-5-yl)pyridine: Contains a p-tolyl group instead of an m-tolyl group.
Uniqueness
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C21H16FN3 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-[2-(2-fluorophenyl)-4-(3-methylphenyl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C21H16FN3/c1-14-5-4-6-16(13-14)20-19(15-9-11-23-12-10-15)24-21(25-20)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,24,25) |
Clave InChI |
SAVNTIGFSBRMSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(NC(=N2)C3=CC=CC=C3F)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


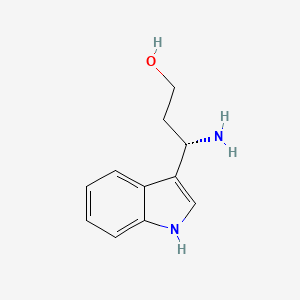

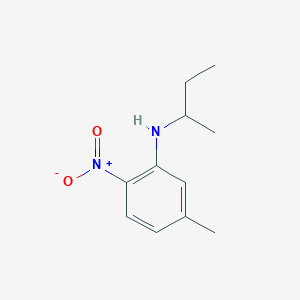
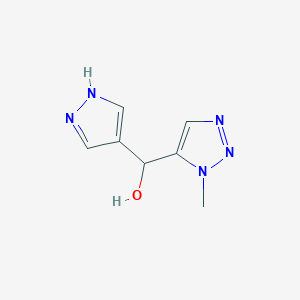
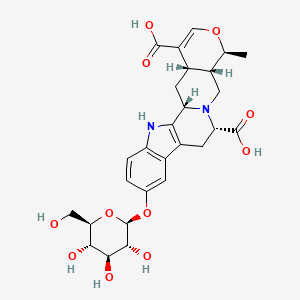

![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
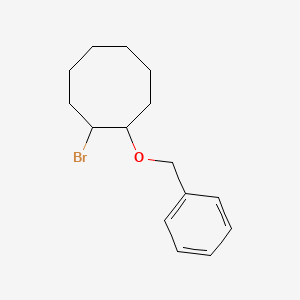

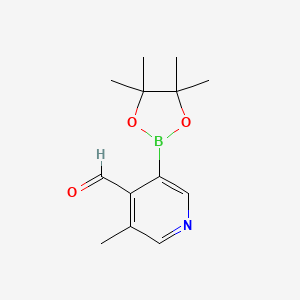
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
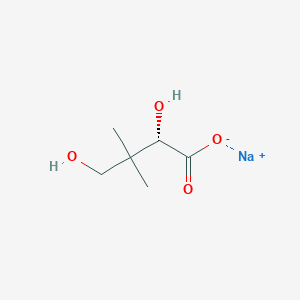
![4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13073030.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B13073038.png)
